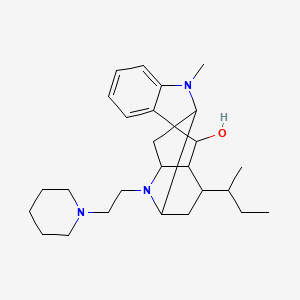![molecular formula C22H21N3O2 B14141092 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one CAS No. 364619-34-1](/img/structure/B14141092.png)
3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an indole derivative with a quinazolinone precursor under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis have been explored to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or refluxing .
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, amine derivatives, and quinazoline N-oxides, depending on the specific reaction and conditions employed .
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
類似化合物との比較
Similar Compounds
Quinazolinone derivatives: These include compounds like 2-methyl-4-quinazolinone and 3-phenyl-2-quinazolinone, which share a similar core structure but differ in their substituents.
Indole derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid, which have an indole moiety similar to the one in the compound of interest.
Uniqueness
What sets 3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one apart is its unique combination of the quinazolinone and indole moieties, which imparts distinct biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
CAS番号 |
364619-34-1 |
|---|---|
分子式 |
C22H21N3O2 |
分子量 |
359.4 g/mol |
IUPAC名 |
3-ethyl-2-[(Z)-(2-oxo-1-propan-2-ylindol-3-ylidene)methyl]quinazolin-4-one |
InChI |
InChI=1S/C22H21N3O2/c1-4-24-20(23-18-11-7-5-10-16(18)21(24)26)13-17-15-9-6-8-12-19(15)25(14(2)3)22(17)27/h5-14H,4H2,1-3H3/b17-13- |
InChIキー |
ZNQHVVWVCLWIKI-LGMDPLHJSA-N |
異性体SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)/C=C\3/C4=CC=CC=C4N(C3=O)C(C)C |
正規SMILES |
CCN1C(=NC2=CC=CC=C2C1=O)C=C3C4=CC=CC=C4N(C3=O)C(C)C |
溶解性 |
22.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


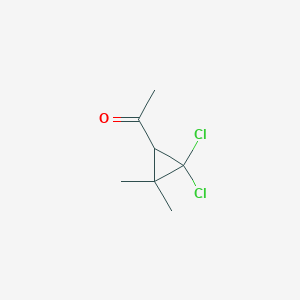
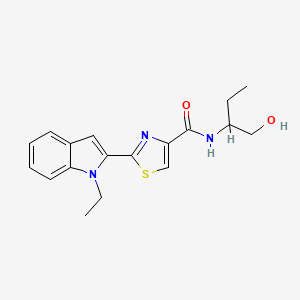
![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)
![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)
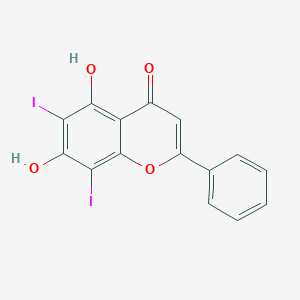


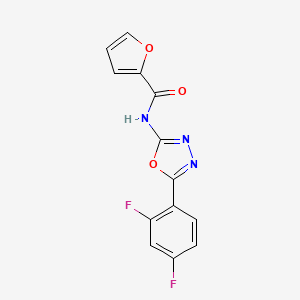
![4-{(E)-[4-(Octyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14141064.png)
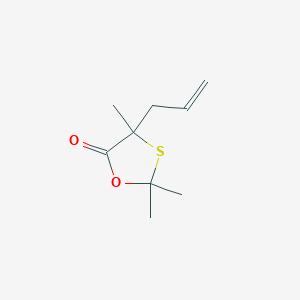
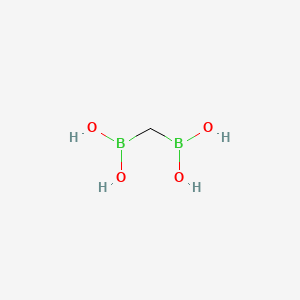
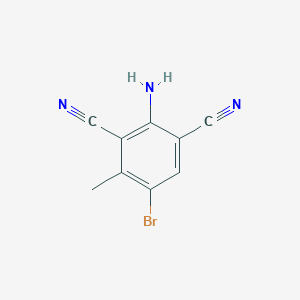
![5-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14141089.png)
